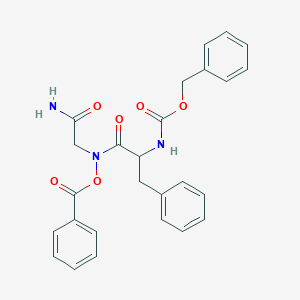
Cathepsin Inhibitor I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cathepsin Inhibitor I is a potent and selective inhibitor of several cathepsins, including cathepsin L, cathepsin L2, cathepsin S, cathepsin K, and cathepsin B . Cathepsins are proteolytic enzymes that play crucial roles in various physiological processes, such as protein degradation, immune regulation, and bone resorption . Inhibiting these enzymes has significant therapeutic potential in treating diseases like osteoporosis, cancer, and immune disorders .
Preparation Methods
The synthesis of Cathepsin Inhibitor I involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes the use of various reagents and catalysts to achieve the desired chemical structure . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Cathepsin Inhibitor I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cathepsin Inhibitor I has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of protease inhibition and to develop new inhibitors with improved selectivity and potency . In biology, it is employed to investigate the roles of cathepsins in various cellular processes, such as protein degradation, cell signaling, and immune responses . In medicine, this compound is being explored as a potential therapeutic agent for treating diseases like osteoporosis, cancer, and immune disorders . Additionally, it has industrial applications in the development of diagnostic tools and therapeutic agents .
Mechanism of Action
Cathepsin Inhibitor I exerts its effects by binding to the active sites of cathepsins, thereby preventing their proteolytic activity . This inhibition disrupts the normal functions of cathepsins, such as protein degradation and immune regulation . The molecular targets of this compound include the cysteine residues in the active sites of cathepsins, which are essential for their enzymatic activity . By blocking these active sites, this compound effectively inhibits the proteolytic functions of cathepsins .
Comparison with Similar Compounds
Cathepsin Inhibitor I is unique in its ability to selectively inhibit multiple cathepsins, including cathepsin L, cathepsin L2, cathepsin S, cathepsin K, and cathepsin B . Similar compounds include other cathepsin inhibitors like E-64, CA-074, and KDP-1 . While these inhibitors also target cathepsins, they may differ in their selectivity, potency, and mechanisms of action . For example, E-64 is a broad-spectrum inhibitor that targets multiple cysteine proteases, whereas CA-074 is more selective for cathepsin B . The unique selectivity profile of this compound makes it a valuable tool for studying the specific roles of different cathepsins in various biological processes .
Properties
Molecular Formula |
C26H25N3O6 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[(2-amino-2-oxoethyl)-[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] benzoate |
InChI |
InChI=1S/C26H25N3O6/c27-23(30)17-29(35-25(32)21-14-8-3-9-15-21)24(31)22(16-19-10-4-1-5-11-19)28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H2,27,30)(H,28,33) |
InChI Key |
IQOSOYJXVWLYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N(CC(=O)N)OC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


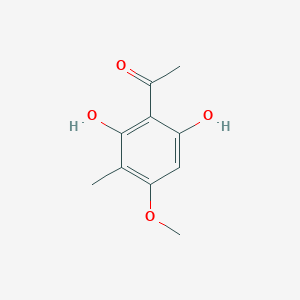
![3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate](/img/structure/B12305111.png)
![1-[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid](/img/structure/B12305118.png)

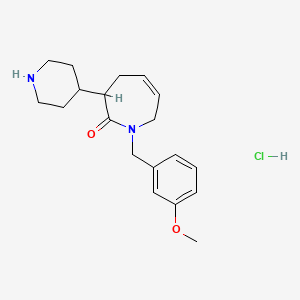

![1-[2-[[2-[2-[2-[6-[2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12305131.png)
![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3a-carboxylic acid](/img/structure/B12305135.png)
![2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid](/img/structure/B12305144.png)
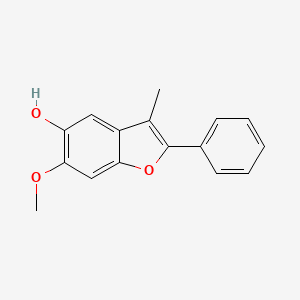

![Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride](/img/structure/B12305165.png)
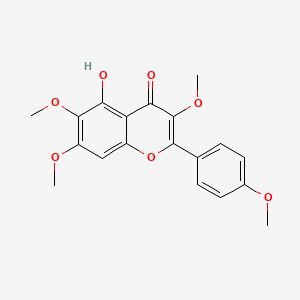
![[5-[2-(Dimethylamino)ethyl]-2-(4-methoxyphenyl)-1,4-dioxo-2,3-dihydro-1lambda4,5-benzothiazepin-3-yl] acetate](/img/structure/B12305193.png)
